An In-Depth Technical Guide to 4-methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0)
An In-Depth Technical Guide to 4-methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, characterization, and its burgeoning role in the design and development of novel therapeutic agents. By exploring its utility as a bioisosteric scaffold and a precursor to complex molecular architectures, this guide aims to equip researchers with the foundational knowledge to effectively harness this compound in their drug discovery endeavors.
Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its inherent structural rigidity, compared to linear ethers, reduces the entropic penalty upon binding to a biological target. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.
As a bioisostere for carbocyclic rings like cyclohexane, the THP moiety offers a means to modulate a molecule's physicochemical properties. The introduction of the heteroatom generally leads to increased polarity and improved aqueous solubility, which can positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitution pattern on the THP ring allows for fine-tuning of these properties, making it a versatile tool for drug designers.
4-methoxytetrahydro-2H-pyran-4-carbaldehyde, with its aldehyde functionality and a methoxy group at the C4 position, represents a particularly useful derivative. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecules, while the methoxy group can influence the compound's conformation and electronic properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 175982-76-0 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically >98% | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Spectroscopic Characterization:
-
¹H NMR: A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.0 ppm. A singlet for the methoxy group (OCH₃) protons around δ 3.0-3.5 ppm. The methylene protons of the tetrahydropyran ring will appear as multiplets in the upfield region.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon in the downfield region (δ 190-205 ppm). The carbon bearing the methoxy and aldehyde groups will also be significantly downfield. The methoxy carbon will appear around δ 50-60 ppm. The carbons of the tetrahydropyran ring will resonate in the aliphatic region.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1720-1740 cm⁻¹. C-O stretching bands for the ether linkages will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde and methoxy groups.
Synthesis of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde
A robust and scalable synthesis is crucial for the widespread application of this building block. While a specific, detailed experimental protocol for the title compound is not explicitly detailed in the surveyed literature, a logical and feasible synthetic route can be constructed based on established organic chemistry principles and transformations reported for analogous structures. A plausible two-step synthesis starting from the commercially available (tetrahydro-2H-pyran-4-yl)methanol is outlined below.
3.1. Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde.
3.2. Step 1: Methylation of (Tetrahydro-2H-pyran-4-yl)methanol
The first step involves the methylation of the primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol to form the corresponding methyl ether. This is a standard Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (tetrahydro-2H-pyran-4-yl)methanol dropwise.
-
Alkylation: After the initial reaction to form the alkoxide is complete (cessation of hydrogen gas evolution), add methyl iodide (CH₃I) or another suitable methylating agent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 4-(methoxymethyl)tetrahydro-2H-pyran.
3.3. Step 2: Oxidation of 4-(methoxymethyl)tetrahydro-2H-pyran
The second and final step is the oxidation of the newly formed methyl ether at the benzylic-like position to the desired aldehyde. This transformation requires a selective oxidizing agent.
Experimental Protocol:
-
Oxidizing Agent Selection: A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of reagent will depend on the scale of the reaction and the desired purity of the product.
-
Reaction Procedure (using PCC as an example): To a stirred solution of 4-(methoxymethyl)tetrahydro-2H-pyran in an anhydrous solvent such as dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts. Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel to afford 4-methoxytetrahydro-2H-pyran-4-carbaldehyde.
Applications in Drug Discovery and Development
The unique structural features of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde make it a valuable building block in the synthesis of a variety of complex molecules with potential therapeutic applications.
4.1. Synthesis of Spirocyclic Compounds
The aldehyde functionality of the title compound is a key feature that allows for its use in the construction of spirocyclic systems. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their ability to explore new chemical space and provide novel intellectual property.
One common application of aldehydes in the formation of spirocycles is the synthesis of spiro-hydantoins via the Bucherer-Bergs reaction[2]. This multicomponent reaction involves the treatment of a ketone or aldehyde with an ammonium salt and a cyanide source to yield the corresponding spiro-hydantoin[2]. Spiro-hydantoins are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties[2].
Caption: General scheme for the synthesis of spiro-hydantoins.
4.2. Role as a Bioisosteric Replacement
The tetrahydropyran ring system is often employed as a bioisosteric replacement for other cyclic moieties in drug candidates. This strategy aims to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. The introduction of the methoxy group at the 4-position of the tetrahydropyran ring in the title compound provides an additional point for modification and can influence the overall polarity and hydrogen bonding capacity of the resulting molecules.
4.3. Precursor for Diverse Heterocyclic Scaffolds
The aldehyde group of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde is a versatile functional group that can participate in a wide range of chemical reactions to generate a diverse library of heterocyclic compounds. These reactions include, but are not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further cyclized.
-
Multi-component reactions: Such as the Ugi or Passerini reactions, to rapidly build molecular complexity.
The resulting derivatives can then be screened for a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory effects, as is common for many pyran-containing compounds[3].
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-methoxytetrahydro-2H-pyran-4-carbaldehyde. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is typically stored under an inert atmosphere at low temperatures to prevent degradation[1].
Conclusion
4-methoxytetrahydro-2H-pyran-4-carbaldehyde is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a reactive aldehyde group and a methoxy-substituted tetrahydropyran ring provides a powerful tool for the synthesis of complex and diverse molecular scaffolds. The strategic incorporation of this moiety can lead to improvements in the pharmacokinetic properties of drug candidates. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the utility of well-designed building blocks like 4-methoxytetrahydro-2H-pyran-4-carbaldehyde will undoubtedly continue to expand.
References
[3] National Center for Biotechnology Information. (2022). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. Available at: [Link]
